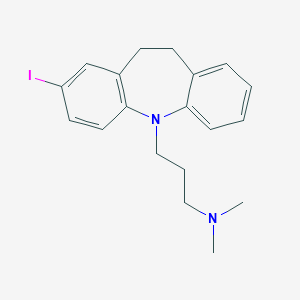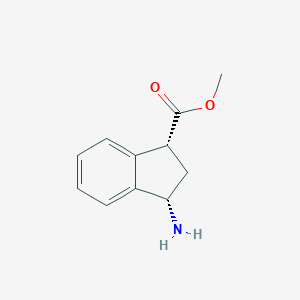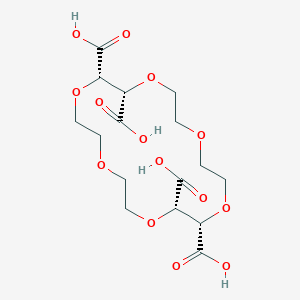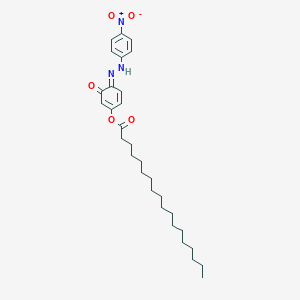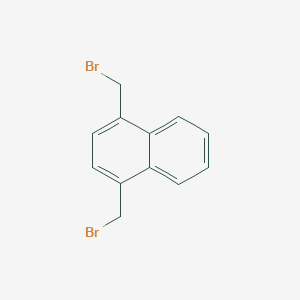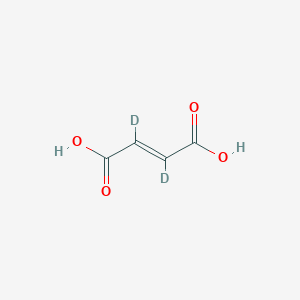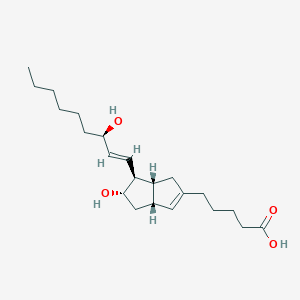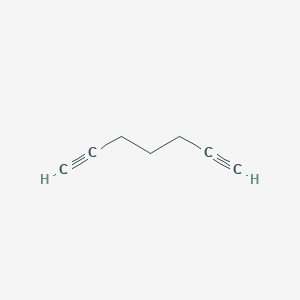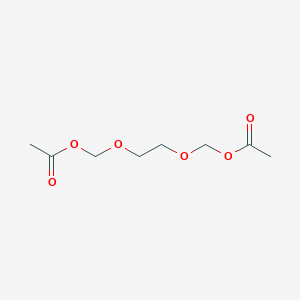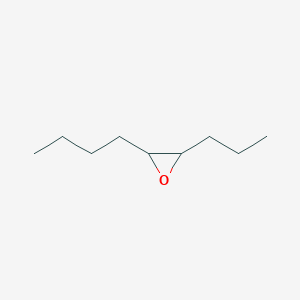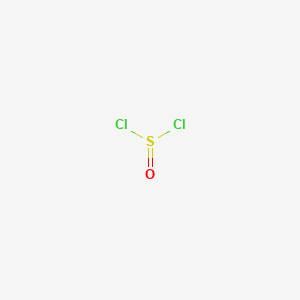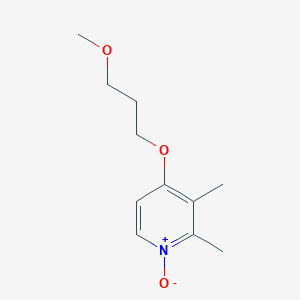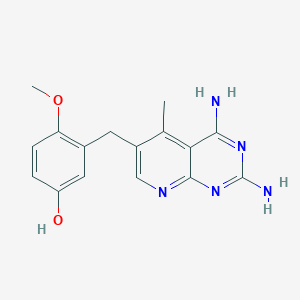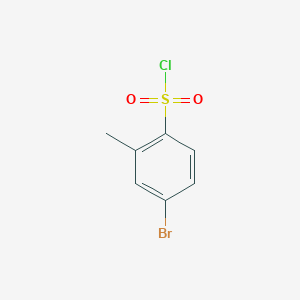![molecular formula C30H46N3+ B051849 N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline CAS No. 119738-64-6](/img/structure/B51849.png)
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline, commonly known as DCMU, is a photosynthetic inhibitor that is widely used in scientific research. This compound is a herbicide that targets the photosystem II complex of plants and algae, and it has been extensively studied for its effects on photosynthesis and plant growth.
Mecanismo De Acción
DCMU works by binding to the QB site of the D1 protein in the photosystem II complex. This prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which ultimately leads to the inhibition of photosynthesis.
Efectos Bioquímicos Y Fisiológicos
DCMU has a number of biochemical and physiological effects on plants and algae. It has been shown to reduce the rate of photosynthesis, inhibit the growth of chloroplasts, and disrupt the synthesis of chlorophyll. Additionally, DCMU can induce oxidative stress and damage to plant cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCMU in lab experiments is its specificity for photosystem II. This allows researchers to selectively inhibit this complex and study its effects on photosynthesis and plant growth. However, DCMU can also have non-specific effects on other cellular processes, which can complicate data interpretation. Additionally, DCMU is toxic to humans and animals, which requires careful handling and disposal.
Direcciones Futuras
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of interest is the development of new herbicides that target photosystem II. Additionally, researchers are investigating the use of DCMU as a tool for studying the effects of environmental stress on plant growth and development. Finally, there is interest in using DCMU as a potential therapeutic agent for the treatment of cancer, as it has been shown to have anti-tumor effects in certain cell lines.
Métodos De Síntesis
DCMU is synthesized through a multistep process that involves the reaction of aniline with butyl lithium, followed by the addition of a pyridine derivative and a conjugated diene. The resulting compound is then quaternized with diethyl sulfate to produce the final product.
Aplicaciones Científicas De Investigación
DCMU is commonly used in scientific research to study the photosynthetic process in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCMU can be used to investigate the mechanisms of photosynthesis and the effects of environmental stress on plant growth.
Propiedades
Número CAS |
119738-64-6 |
|---|---|
Nombre del producto |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
Fórmula molecular |
C30H46N3+ |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C30H46N3/c1-5-9-24-33(25-10-6-2)30-18-16-28(17-19-30)14-11-12-15-29-20-26-32(27-21-29)23-13-22-31(7-3)8-4/h11-12,14-21,26-27H,5-10,13,22-25H2,1-4H3/q+1 |
Clave InChI |
MHYAQDHPWDDJEZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCN(CC)CC |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
Otros números CAS |
119738-64-6 |
Sinónimos |
N-(3-(triethylammonium)propyl)-4-(4-(p-dibutylaminophenyl)butadienyl)pyridinium dibromide RH 292 RH-292 RH292 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



